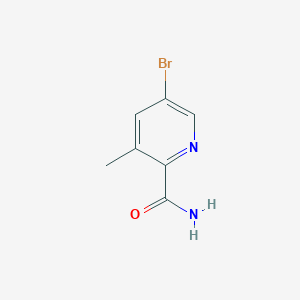

5-Bromo-3-methylpyridine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNANAVYPACJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284163 | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400645-41-1 | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physicochemical properties, details a robust synthetic pathway from its carboxylic acid precursor, outlines analytical characterization methods, and discusses its chemical reactivity and applications. The information is grounded in established chemical principles and data from closely related analogues, providing a reliable framework for its use in the laboratory.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably extrapolated from its immediate precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a well-understood transformation that predictably alters certain physical properties. The foundational data for the precursor is summarized below, followed by the calculated properties for the target amide.

Table 1: Physicochemical Data of Precursor and Target Compound

| Property | 5-Bromo-3-methylpyridine-2-carboxylic acid | This compound (Target) | Data Source / Rationale |

| CAS Number | 886365-43-1 | Not assigned | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | C₇H₇BrN₂O | Calculated |

| Molecular Weight | 216.03 g/mol | 217.05 g/mol | [1] / Calculated |

| Appearance | White to pale yellow solid | Expected to be a white to off-white solid | [2] / Typical for similar organic amides |

| Boiling Point | 330.5 ± 42.0 °C at 760 mmHg | Expected to be higher due to increased H-bonding | [2] / Chemical principles |

| Melting Point | >200 °C (Decomposes) | Expected to be high, likely >150 °C | Vendor Data / Amides typically have higher MPs than parent acids |

| Solubility | Sparingly soluble in water, soluble in DMSO, DMF | Likely soluble in polar organic solvents (DMSO, DMF, MeOH) | Chemical principles |

| pKa | ~3-4 (Carboxylic acid) | ~17 (Amide N-H) | Estimated based on functional group |

Synthesis and Purification

The most direct and reliable route to synthesize this compound is a two-step process starting from the corresponding carboxylic acid. This method involves the activation of the carboxyl group, followed by nucleophilic substitution with an ammonia source.

Synthetic Rationale and Workflow

The conversion of a carboxylic acid to a primary amide requires activating the carboxyl group to make it a better electrophile. A common and highly effective method is its conversion to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by ammonia to form the stable amide bond. This pathway is chosen for its high efficiency, readily available reagents, and straightforward workup.

Caption: Synthesis workflow from carboxylic acid to primary amide.

Detailed Experimental Protocol

Warning: This procedure involves corrosive and hazardous reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Step 1: Formation of the Acyl Chloride Intermediate

-

To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq).

-

Add anhydrous toluene (approx. 5-10 mL per gram of starting material).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active species.

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the condenser is vented to a scrubber (e.g., a beaker with NaOH solution).

-

Heat the reaction mixture to 80°C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

-

Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a moisture-sensitive solid and is typically used immediately in the next step without further purification.

Step 2: Amidation to Form the Final Product

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, ~3.0 eq) dropwise with vigorous stirring. The reaction is highly exothermic; maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Quench the reaction by adding water. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its distinct functional groups, which can be manipulated selectively.

-

The Bromine Atom: The C5-bromo substituent is the primary site for synthetic elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions.[3] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne groups, making it an invaluable tool for building molecular complexity in drug discovery programs.[3]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. It also influences the electronics of the ring, activating it for certain transformations and providing a key hydrogen bond acceptor site for molecular recognition in biological systems.

-

The Amide Group: The primary amide is a robust functional group. It can serve as both a hydrogen bond donor (N-H) and acceptor (C=O). While stable, it can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions.

Its utility as a building block is prominent in the synthesis of inhibitors for various enzymes and as a scaffold for compounds targeting neurological disorders and inflammatory diseases.[4]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Standard workflow for analytical characterization.

Expected Spectral Data:

-

¹H NMR: Protons on the pyridine ring are expected to appear as distinct singlets or doublets in the aromatic region (~8.0-8.5 ppm). The methyl protons will be a singlet around 2.3-2.6 ppm. The two amide protons (NH₂) will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbonyl carbon of the amide will be the most downfield (~165-170 ppm). The pyridine ring carbons will appear in the aromatic region (~110-160 ppm), and the methyl carbon will be upfield (~15-20 ppm).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z values of approximately 217.0 and 219.0, respectively, in a roughly 1:1 ratio.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on its precursor and related brominated heterocyclic compounds.[1][5]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.[1][5]

-

Handling: Use only with adequate ventilation in a chemical fume hood.[6] Avoid breathing dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents.

Always consult the SDS for the specific reagents used in synthesis and handling before beginning any experimental work.

References

-

Title: 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 Source: PubChem URL: [Link]

- Title: CN101514184A - A kind of synthetic method of 5-bromo-2-picoline Source: Google Patents URL

-

Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]

-

Title: Safety Data Sheet - Rust-Oleum Source: Rust-Oleum URL: [Link]

-

Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid Source: Chemical & Pharmaceutical Bulletin URL: [Link]

-

Title: Supporting Information - H NMR Spectrum Source: The Royal Society of Chemistry URL: [Link]

- Title: US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

Title: 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 Source: PubChem URL: [Link]

-

Title: 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: SAFETY DATA SHEET - Castrol Source: Castrol URL: [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C050162B16B217D680258B860059C86F/ File/12028654.pdf)

Sources

- 1. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rustoleum.com [rustoleum.com]

- 7. ProductCode: 455241 Product Name: [msdspds.castrol.com]

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide for Advanced Research

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 5-Bromo-3-methylpyridine-2-carboxamide. We will move beyond a simple data summary to provide a deeper, field-proven perspective on its synthesis, reactivity, and strategic application in complex molecule construction. The narrative emphasizes the causal logic behind experimental choices, ensuring that the protocols described are scientifically robust and self-validating.

Core Chemical Identity and Structural Analysis

This compound is a strategically important heterocyclic building block. Its value lies in the precise arrangement of a bromine atom, a methyl group, and a primary carboxamide on a pyridine scaffold. This trifecta of functional groups offers a versatile platform for multi-dimensional synthetic elaboration.

Identification and Sourcing

While this compound is a key synthetic target, it is less commonly available commercially than its immediate precursor. Researchers typically synthesize it as needed from the well-characterized and commercially available 5-Bromo-3-methylpyridine-2-carboxylic acid .

-

Target Compound: this compound

-

Molecular Formula: C₇H₇BrN₂O

-

Molecular Weight: 215.05 g/mol

-

Key Precursor: 5-Bromo-3-methylpyridine-2-carboxylic acid

Molecular Structure and Reactivity Centers

The molecule's architecture is fundamental to its synthetic utility. The carboxamide at the 2-position and the methyl group at the 3-position electronically influence the pyridine ring, while the bromine at the 5-position serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation.

Figure 1: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for the target carboxamide is not widely published. Therefore, we present the verified properties of its immediate precursor, which are critical for planning the synthesis.

| Property | Value (for 5-Bromo-3-methylpyridine-2-carboxylic acid) | Source |

| Appearance | White to pale yellow solid | [3] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Density (Predicted) | 1.7±0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 330.5±42.0 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 153.7±27.9 °C | [3] |

Synthesis Protocol: From Carboxylic Acid to Carboxamide

The most reliable and efficient pathway to the target compound is a two-step, one-pot amidation of the corresponding carboxylic acid. This method is standard in medicinal chemistry for its high yield and operational simplicity.

Experimental Workflow: A Self-Validating System

The protocol involves an initial activation of the carboxylic acid to a more reactive intermediate (an acid chloride), which is then subjected to nucleophilic attack by ammonia without isolation.

Caption: Workflow for the synthesis of the target carboxamide.

Step-by-Step Methodology & Mechanistic Causality

Objective: To convert 5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) into this compound.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the starting material. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with the chlorinating agent.

-

-

Activation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.2-1.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Causality: Oxalyl chloride or thionyl chloride are excellent reagents for this transformation. Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous, simplifying purification. The reaction proceeds via nucleophilic acyl substitution where the hydroxyl group is replaced by a chloride, a much better leaving group.

-

-

Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide (excess, >10 eq) and cool it to 0 °C. Slowly add the reaction mixture containing the acid chloride intermediate to the cold ammonium hydroxide solution with vigorous stirring.

-

Causality: The addition must be slow and at 0 °C to control the exotherm of the acid-base neutralization and the subsequent amidation reaction. A large excess of the ammonia source ensures complete conversion and neutralizes the HCl generated.

-

-

Workup and Isolation: Stir the resulting mixture at 0 °C for 1 hour. The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If no solid forms, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.

Applications in Drug Discovery and Chemical Biology

The strategic value of this scaffold lies in its capacity for controlled, site-selective modification. The bromine atom is the primary anchor for diversification via modern cross-coupling chemistry.

The Gateway to Molecular Diversity: Cross-Coupling Reactions

The C-Br bond at the 5-position is a robust and reliable handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Caption: Strategic application of the scaffold in lead generation.

This strategy is frequently employed in the synthesis of targeted therapies, including kinase inhibitors and GPCR modulators, where a substituted pyridine core is a common pharmacophore. The ability to rapidly generate libraries of analogues by varying the coupling partner is a powerful tool for lead optimization.[3][4]

Safety, Handling, and Storage

-

Hazard Profile: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Harmful if swallowed (H302).[6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all equipment is dry before use, especially for the synthesis protocol.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.

References

-

Oakwood Chemical. 5-Bromo-3-methyl-pyridine-2-carboxylic acid. [Link]

-

PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779. [Link]

-

PubChem. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Alfa Chemical. Exploring 5-Bromo-2-Carboxy-3-Methylpyridine: Properties and Applications. [Link]

-

PubChem. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934. [Link]

Sources

- 1. 1346541-61-4 5-Bromo-2-methylpyridine-3-carboxamide AKSci 9371CZ [aksci.com]

- 2. 5-Bromo-N,3-dimethoxy-N-methylpicolinamide | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. appretech.com [appretech.com]

- 6. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 5-Bromo-3-methylpyridine-2-carboxamide: A Predictive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpyridine-2-carboxamide is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a key intermediate, its structural elucidation is paramount for ensuring the integrity of synthetic pathways and the desired properties of downstream products. This guide provides a detailed predictive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this guide will leverage established spectroscopic principles and data from structurally related analogs to forecast the expected spectral characteristics. This approach offers a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Predicted Spectral Overview

The molecular structure of this compound forms the basis for all spectral predictions. The arrangement of the pyridine ring, the bromo and methyl substituents, and the carboxamide group dictates the electronic and vibrational properties of the molecule.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyridine ring, and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the ring, and the carboxamide group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |

| H-4 | 7.8 - 8.0 | Doublet (d) | 1H |

| H-6 | 8.3 - 8.5 | Doublet (d) | 1H |

| CONH₂ | 7.5 - 8.0 (broad) | Singlet (s) | 2H |

Causality Behind Predictions:

-

CH₃: The methyl group at the 3-position is expected to resonate in the typical range for an aryl methyl group.

-

H-4 and H-6: These aromatic protons are deshielded due to the electronegativity of the ring nitrogen and the bromo substituent. They are expected to appear as doublets due to coupling with each other.

-

CONH₂: The amide protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 18 - 22 |

| C-2 | 165 - 170 |

| C-3 | 135 - 140 |

| C-4 | 140 - 145 |

| C-5 | 118 - 122 |

| C-6 | 150 - 155 |

| C=O | 168 - 172 |

Causality Behind Predictions:

-

The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The carbons attached to electronegative atoms (N, Br, and the carbonyl group) are expected to be shifted downfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1590 - 1650 | Medium |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Causality Behind Predictions:

-

N-H and C=O Stretches: The presence of the primary amide group will give rise to characteristic N-H stretching and bending vibrations, as well as a strong C=O stretching absorption (Amide I band).

-

Aromatic Stretches: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations.

-

C-Br Stretch: The carbon-bromine bond will have a stretching vibration in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 215/217 | Molecular ion (presence of Br isotope pattern) |

| [M-NH₂]⁺ | 199/201 | Loss of the amino group |

| [M-CONH₂]⁺ | 171/173 | Loss of the carboxamide group |

| [M-Br]⁺ | 136 | Loss of the bromine atom |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will appear as a doublet with a characteristic 1:1 intensity ratio due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: The molecule is expected to fragment through the loss of the amide functional group and the bromine atom.

Predicted Fragmentation Pathway

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and Mass Spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can more effectively characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for comparison with these predictions.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide on the Potential Biological Activities of 5-Bromo-3-methylpyridine-2-carboxamide Derivatives

Executive Summary: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific class of 5-Bromo-3-methylpyridine-2-carboxamide derivatives has emerged as a versatile and promising platform for drug discovery. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of these compounds. By strategically combining a halogenated pyridine core with a variable carboxamide functional group, these derivatives offer a rich molecular framework for targeting a range of biological processes. This document explores their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, detailing the underlying mechanisms of action, summarizing key in vitro data, and providing validated experimental protocols for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of novel therapeutics.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is a highly functionalized heterocyclic system that offers several advantages for drug design. The pyridine ring acts as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. The key structural features include:

-

The Pyridine Ring: A rigid aromatic core that provides a defined spatial orientation for its substituents.

-

The Bromine Atom (Position 5): Serves as a crucial handle for synthetic modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups to explore structure-activity relationships (SAR).[1][2] It also enhances the lipophilicity of the molecule.

-

The Methyl Group (Position 3): Provides steric bulk and can influence the molecule's conformation and interaction with biological targets.

-

The Carboxamide Linker (Position 2): This functional group is critical for biological activity. It acts as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites or receptors.[3] The terminal nitrogen of the amide provides another point for diversification, significantly impacting the compound's pharmacological profile.

This combination of features makes the scaffold a "privileged structure," capable of interacting with multiple, distinct biological targets, leading to a broad spectrum of potential therapeutic applications.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is typically achieved through a robust and modular approach, allowing for the creation of large compound libraries for screening. A common pathway begins with commercially available starting materials like 2-Amino-5-bromo-3-methylpyridine.[4]

A generalized synthetic workflow involves two key stages:

-

Formation of the Carboxamide Bond: The amino group of 2-amino-5-bromo-3-methylpyridine can be acylated using various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the desired carboxamide linkage.

-

Diversification via Cross-Coupling: The bromine atom on the pyridine ring is then utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide array of aryl or heteroaryl substituents.[2] This allows for fine-tuning of the molecule's electronic and steric properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for diversifying the core scaffold, adapted from established procedures.[1]

-

Reagent Preparation: In a nitrogen-purged reaction vessel, dissolve the this compound intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

-

Base Addition: Add a base, typically potassium phosphate (K₃PO₄, 2.5 mmol), to the mixture. The base is crucial for the activation of the boronic acid.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final derivative.

Anticancer Potential

A significant body of research highlights the potent antiproliferative activity of carboxamide derivatives against a range of human cancer cell lines.[3] Derivatives of the this compound scaffold are being explored as promising candidates in this area.

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, with several potential molecular targets identified:

-

Kinase Inhibition: Many pyridine-based molecules function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Casein Kinase 2 (CK2), an enzyme often overexpressed in cancer, has been identified as a potential target for related carboxamide structures.[5][6]

-

Enzyme Inhibition: Matrix Metalloproteinase 13 (MMP-13) is a zinc-dependent enzyme involved in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. Certain dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13.[7]

Data on Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell proliferation is inhibited.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| N-substituted indole-2-carboxamides | K-562 | Chronic Myeloid Leukemia | 0.33 - 0.61 | [3] |

| N-substituted indole-2-carboxamides | HCT-116 | Colorectal Carcinoma | 2.64 - 3.98 | [3] |

| N-substituted indole-2-carboxamides | MCF-7 | Breast Adenocarcinoma | 7.16 - 10.6 | [3] |

| Coumarin-3-carboxamide Derivatives | HeLa | Cervical Cancer | 0.39 - 0.75 | [5][6] |

| Coumarin-3-carboxamide Derivatives | HepG2 | Liver Cancer | 2.62 - 4.85 | [5][6] |

| Thieno[2,3-b]pyridine Derivatives | MB-MDA-435 | Melanoma | 0.070 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.[3]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ values using non-linear regression analysis.

Antimicrobial Activities

Pyridine derivatives have long been recognized for their antimicrobial properties.[9][10] The this compound scaffold is being investigated for its potential to combat bacterial infections, including those caused by drug-resistant strains.

Spectrum of Activity and Mechanism of Action

These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[9][11] Notably, certain thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum β-lactamase (ESBL) producing E. coli, a significant clinical challenge.[2]

The mechanism of action can involve the inhibition of essential bacterial enzymes. One such target is Glucosamine-6-phosphate synthase (GlcN-6-P), which is vital for the biosynthesis of the bacterial cell wall.[12] The carboxamide moiety is often crucial for binding to the active site of these target enzymes.

Data on Antimicrobial Efficacy

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrano[2,3-c]pyridine-3-carboxamides | Bacillus subtilis | 12.5 - 25 | [9] |

| Pyrano[2,3-c]pyridine-3-carboxamides | Staphylococcus aureus | 12.5 - 25 | [9] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2.5 - 5.0 (mg/mL) | [11] |

| Benzenesulphonamide-carboxamides | E. coli | 6.72 (mg/mL) | [12] |

| Benzenesulphonamide-carboxamides | S. aureus | 6.63 (mg/mL) | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Other Investigated Biological Activities

Beyond anticancer and antimicrobial effects, the versatility of the pyridine-carboxamide scaffold has led to its exploration in other therapeutic areas.

-

Anti-inflammatory Activity: Certain 1,8-naphthyridine-3-carboxamide derivatives and N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated significant anti-inflammatory properties.[11][13] In vitro assays, such as the protease inhibition assay, have shown these compounds to be more potent than standard drugs like acetylsalicylic acid.[11]

-

Antiviral Potential: The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key drug target. Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines containing a terminal carboxamide fragment have shown potent inhibitory activity against SARS-CoV-2 Mpro, suggesting a potential application for related scaffolds in antiviral therapy.[14]

-

Anti-thrombolytic and Biofilm Inhibition: A study on novel pyridine derivatives synthesized via Suzuki cross-coupling revealed promising anti-thrombolytic and biofilm inhibition activities.[1] One derivative was particularly effective at preventing clot formation in human blood, while another was a potent inhibitor of Escherichia coli biofilm formation.[1]

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and pharmacologically relevant platform for modern drug discovery. The synthetic accessibility and the capacity for systematic structural modification through established chemical reactions make it an ideal starting point for developing targeted therapeutic agents. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential.

Future research should focus on optimizing the lead compounds identified in initial screenings. This will involve comprehensive structure-activity relationship (SAR) studies to enhance potency and selectivity while improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Further elucidation of the specific molecular targets and mechanisms of action will be crucial for advancing these promising derivatives from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 11. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Synthetic Scaffolding: A Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide

Foreword: From Obscurity to a Cornerstone Intermediate

The history of chemical synthesis is not always marked by singular, celebrated discoveries. Often, the importance of a molecule emerges gradually, its value proven through its utility in the complex, multi-step syntheses of high-value compounds. 5-Bromo-3-methylpyridine-2-carboxamide is a prime example of such a molecule. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in the historical literature, its significance is firmly established in the patent and chemical synthesis literature as a crucial building block, particularly in the realm of pharmaceutical development. This guide provides an in-depth technical overview of its synthesis, characterization, and its pivotal role as a research and development intermediate.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule begins with its fundamental properties. The structural attributes of this compound are key to its reactivity and utility in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | Inferred from structure |

| Molecular Weight | 215.05 g/mol | Calculated |

| CAS Number | 1262413-33-3 | Public chemical databases |

| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols | General chemical principles |

Strategic Synthesis: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached from several logical starting points, primarily revolving around the formation of the amide from its corresponding carboxylic acid or the construction of the pyridine ring with the desired functionalities in place.

Route 1: Amidation of 5-Bromo-3-methylpyridine-2-carboxylic acid

The most direct and common method for the preparation of a primary amide is the activation of a carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of this compound from 5-Bromo-3-methylpyridine-2-carboxylic acid

-

Carboxylic Acid Activation: To a solution of 5-bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HOBt/EDC, or thionyl chloride) (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The reaction is typically stirred at room temperature for 1-2 hours to form the activated intermediate.

-

Amidation: The reaction mixture is then treated with a source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Route 2: Synthesis from 2-Amino-5-bromo-3-methylpyridine

An alternative strategy involves starting with the commercially available 2-amino-5-bromo-3-methylpyridine and building the carboxamide functionality. This multi-step process offers flexibility and can be advantageous depending on starting material availability and cost.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-bromo-3-methylpyridine

-

Sandmeyer Reaction to Nitrile: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr or H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield 5-bromo-3-methylpyridine-2-carbonitrile.

-

Hydrolysis of Nitrile to Amide: The nitrile can be partially hydrolyzed to the primary amide under controlled acidic or basic conditions. For example, treatment with concentrated sulfuric acid at a controlled temperature can favor the formation of the amide over the carboxylic acid. Alternatively, basic hydrolysis using reagents like hydrogen peroxide in the presence of a base can also be employed.

-

Work-up and Purification: The reaction mixture is neutralized and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the bromo and carboxamide functionalities provide handles for further chemical transformations.

For instance, the related precursor, 2-amino-3-methyl-5-bromopyridine, is a starting material in the synthesis of an intermediate for ABT-199 (Venetoclax), a BCL-2 inhibitor used in cancer therapy.[1] This highlights the importance of this substitution pattern on the pyridine ring in the development of modern pharmaceuticals.

The bromine atom is particularly useful for introducing molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The carboxamide group can participate in a variety of chemical transformations or can be a key pharmacophoric feature, engaging in hydrogen bonding interactions with biological targets.

Characterization and Quality Control

The unambiguous identification and purity assessment of this compound are critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, and broad singlets for the amide protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carbonyl carbon of the amide. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide, C=O stretching of the amide, and C-Br stretching. |

| HPLC/LC-MS | A single major peak indicating the purity of the compound. |

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic intermediates. While it may not have a celebrated history of discovery, its role in facilitating the synthesis of complex molecules for research and drug development is undeniable. As medicinal chemistry continues to explore new chemical space, the demand for versatile and functionalized building blocks like this compound is likely to grow. Future applications may see this intermediate incorporated into novel kinase inhibitors, GPCR modulators, and other therapeutic agents, further solidifying its importance in the landscape of modern organic synthesis.

References

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5.

- Ohashi, K., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(4), 694-696.

- Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- AbbVie Inc. (2019). Preparation method of ABT-199 intermediate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Zhejiang Medicine Co Ltd Xinchang Pharmaceutical Factory. (2011). Method for preparing 5-bromo-2-methylpyridine.

- Zhejiang University of Technology. (2016). Preparation method for 2,5-dibromo-3-methylpyridine.

-

PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]

- Beijing University of Chemical Technology. (2020). Synthesis method of 5-bromopyridine-3-formaldehyde.

- Pfizer Inc. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Zhejiang University of Technology. (2009). A kind of synthetic method of 5-bromo-2-picoline.

- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine.

-

Wiley. (n.d.). 2-Amino-5-bromo-3-methylpyridine. SpectraBase. Retrieved from [Link]

Sources

5-Bromo-3-methylpyridine-2-carboxamide: A Versatile Heterocyclic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic building block for pharmaceutical and agrochemical research. We explore its fundamental physicochemical properties, present a detailed synthetic protocol, and dissect its reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions. Through case studies and field-proven insights, this document serves as a practical resource for scientists leveraging this scaffold to construct complex molecular architectures, particularly in the realm of kinase inhibitors and neurological drug candidates. The guide emphasizes mechanistic understanding, provides actionable experimental procedures, and adheres to the highest standards of scientific integrity and safety.

Introduction: The Strategic Importance of the Pyridine Scaffold

The Pyridine Moiety in Medicinal Chemistry

Pyridine derivatives are foundational scaffolds in drug discovery, prized for their ability to engage in hydrogen bonding, act as bioisosteres for phenyl rings, and serve as versatile synthetic handles.[1][2] Their presence in numerous FDA-approved drugs underscores their importance. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Introducing this compound: A Multifunctional Building Block

This compound is a highly functionalized pyridine derivative that offers multiple, distinct points for chemical modification. Its structure is strategically designed for sequential, regioselective reactions.

-

The C5-Bromine: This is the primary site for introducing molecular diversity. The C-Br bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5]

-

The C2-Carboxamide: This group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. It can also serve as a handle for further chemical elaboration.

-

The C3-Methyl Group: This substituent provides steric influence and can modulate the electronic nature of the pyridine ring, impacting the reactivity of the adjacent functional groups.[2]

This combination makes the molecule an ideal starting point for building libraries of complex compounds for high-throughput screening and lead optimization.[6][7]

Physicochemical Properties and Spectroscopic Data

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | [8] |

| Molecular Weight | 215.05 g/mol | [8] |

| CAS Number | 1346541-61-4 | [9] |

| Appearance | Light yellow to off-white solid | [6] |

| Canonical SMILES | CC1=C(C(=NC=C1Br)C(=O)N) | [8] |

| InChIKey | QHORMANADMCWSL-UHFFFAOYSA-N | [8] |

Spectroscopic Insights:

-

¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and broad singlets for the -NH₂ protons of the carboxamide.

-

¹³C NMR: The spectrum will show seven distinct carbon signals, with the carbonyl carbon appearing significantly downfield.

-

IR Spectroscopy: Key stretches would include N-H vibrations for the amide (around 3100-3500 cm⁻¹) and a strong C=O stretch (around 1650-1680 cm⁻¹).

Synthesis and Purification

The reliable synthesis of this building block is paramount for its application. While multiple routes to substituted bromopyridines exist[10][11], a common and effective strategy involves the amidation of the corresponding carboxylic acid.

Retrosynthetic Analysis and Strategic Considerations

The most direct synthetic route disconnects at the amide C-N bond, pointing to 5-bromo-3-methylpyridine-2-carboxylic acid as the immediate precursor. This acid is commercially available or can be synthesized from simpler starting materials. The choice of amidation agent is critical; using ammonium hydroxide is a straightforward approach, often preceded by activation of the carboxylic acid.

Diagram: Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis via Acid Chloride

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Acid Chloride Formation:

-

To a solution of 5-bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring gas evolution. The reaction is complete when bubbling ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (2.5-3.0 eq) dropwise. Maintain the temperature below 10 °C.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

-

Reactivity and Mechanistic Insights

Analysis of Reactive Sites

The synthetic utility of this compound stems from its distinct reactive zones, which can be addressed with high selectivity.

Note: A placeholder image is used above. A proper chemical structure diagram would show arrows pointing to the C5-Br bond (for cross-coupling), the C2-carboxamide (for hydrolysis/modification), and the ring nitrogen (for quaternization). Caption: The primary sites of reactivity on the scaffold.

The Locus of Reactivity: The C5-Bromine Bond

The C-Br bond at the 5-position is activated for oxidative addition to a Pd(0) catalyst. This is due to the electron-withdrawing nature of the pyridine ring and the carboxamide group. Compared to an analogous bromobenzene, this C-Br bond is more electrophilic and thus more reactive in many cross-coupling paradigms.[2] The methyl group at C3 provides some steric hindrance, which can influence the choice of catalyst and ligands needed for optimal yield.

Palladium-Catalyzed Cross-Coupling Reactions

This building block is a premier substrate for palladium-catalyzed reactions to form C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl or aryl-heteroaryl structures. This is one of the most common and robust methods used with this scaffold.[3][4]

-

Buchwald-Hartwig Amination: Couples with primary or secondary amines to form aminopyridine derivatives, a crucial transformation in medicinal chemistry.[5]

-

Sonogashira Coupling: Reacts with terminal alkynes to install an alkynyl group, providing a linear linker for further modifications.[5]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

The true value of this compound is demonstrated by its application in synthesizing biologically active molecules.

Case Study: Scaffolding for Kinase Inhibitors

Substituted aminopyridines are a well-established class of "hinge-binding" motifs in kinase inhibitors.[12] The pyridine nitrogen and the exocyclic amino group (introduced via Buchwald-Hartwig amination at the C5 position) can form critical hydrogen bonds with the kinase hinge region. The scaffold allows for the development of potent and selective inhibitors for targets like PLK4, which is involved in centriole duplication and is a target in oncology.[12]

Case Study: Development of mGlu5 Negative Allosteric Modulators (NAMs)

In the field of neuroscience, this scaffold has been used to develop negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5).[13] These modulators are being investigated for treating neurological disorders. A scaffold-hopping exercise from a picolinamide series led to the discovery of thieno[3,2-b]pyridine-5-carboxamides, which can be synthesized from precursors like this compound.[13]

General Protocol: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Objective: To couple this compound with a generic arylboronic acid.

-

Reagent Setup:

-

In a reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).[3]

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%).[3]

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

-

Reaction Execution:

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the desired 5-aryl-3-methylpyridine-2-carboxamide.

-

Safety, Handling, and Storage

Professional laboratory safety practices are mandatory when handling this compound.

| Hazard Category | GHS Classification & Precautionary Statements |

| Skin Contact | Warning: Causes skin irritation (H315).[14] Prevention: Wash hands thoroughly after handling. Wear protective gloves.[15][16] Response: If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[15] |

| Eye Contact | Warning: Causes serious eye irritation (H319).[14][15] Prevention: Wear eye protection. Response: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15] |

| Inhalation | Warning: May cause respiratory irritation (H335).[14][15][16] Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[15][16] Response: If inhaled, remove person to fresh air and keep comfortable for breathing.[15][16] |

| Storage | Store in a cool, dark, and well-ventilated place.[15][16] Keep container tightly closed.[16] |

| Handling | Avoid formation and dispersion of dust. Use non-sparking tools and take precautionary measures against static discharge.[17] Do not eat, drink, or smoke when using this product.[17] |

Conclusion: Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity allows for the rapid and predictable generation of diverse molecular libraries. As the demand for novel, highly specific therapeutics continues to grow, the utility of such versatile, pre-functionalized building blocks will only increase. Future innovations will likely focus on developing even more efficient and greener catalytic systems for its derivatization, further cementing its role in the synthesis of next-generation pharmaceuticals.

References

- TCI AMERICA - Spectrum Chemical. (2018).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- ECHEMI. (n.d.). 5-Bromo-3-hydroxy-2-methylpyridine SDS.

- Fisher Scientific. (2024).

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190. [Link]

- ChemicalBook. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis.

-

PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Chemrio. (n.d.). This compound.

- SpectraBase. (n.d.). 5-Bromo-2-chloro-N-methylpyridine-3-carboxamide.

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).

- AK Scientific, Inc. (n.d.). 5-Bromo-2-methylpyridine-3-carboxamide.

-

PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. [Link]

- ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.

- Benchchem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.

-

PubMed Central. (n.d.). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

- Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine synthesis.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. [Link]

-

PubChem. (n.d.). 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

-

PubMed Central. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. [Link]

-

PubMed Central. (n.d.). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]

- Benchchem. (n.d.).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1346541-61-4 5-Bromo-2-methylpyridine-3-carboxamide AKSci 9371CZ [aksci.com]

- 10. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

A Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a detailed synthetic protocol, its physicochemical properties, and its prospective applications as a building block for novel therapeutic agents.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental to its study.

IUPAC Name: this compound

Synonyms:

-

5-bromo-3-methylpicolinamide

Molecular Structure:

Caption: Chemical structure of the precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. The target compound, this compound, features a -CONH2 group in place of the -COOH group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are predicted based on the structure and data from its carboxylic acid precursor.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | Calculated |

| Molecular Weight | 215.05 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | [2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Inferred |

| pKa | Not available | - |

Synthesis of this compound

The synthesis of this compound is most directly achieved from its carboxylic acid precursor, 5-bromo-3-methylpyridine-2-carboxylic acid. This transformation is a standard amidation reaction.

Experimental Protocol: Amidation of 5-Bromo-3-methylpyridine-2-carboxylic acid

This protocol outlines a general procedure for the synthesis of the target carboxamide.

Materials:

-

5-bromo-3-methylpyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-3-methylpyridine-2-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS). The formation of the acyl chloride is the key step.

-

-

Amidation:

-

In a separate flask, cool the ammonia solution to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution from step 1 to the cold ammonia solution with vigorous stirring.

-

Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Synthesis Workflow Diagram:

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine carboxamides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

-

Enzyme Inhibition: The pyridine ring and carboxamide group can participate in hydrogen bonding and other non-covalent interactions with the active sites of various enzymes. This makes them potential inhibitors for targets such as kinases, proteases, and polymerases.

-

Antimicrobial and Antiviral Activity: Many pyridine derivatives have demonstrated potent antimicrobial and antiviral properties. The introduction of a bromine atom can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for such agents[3].

-

Neurological Disorders: As a key intermediate, the related compound 5-Bromo-2-cyano-3-methylpyridine is utilized in the synthesis of pharmaceutical agents targeting neurological disorders[4]. This suggests that derivatives of this compound could also be explored for similar applications.

-

Anticancer Agents: The 2-amino-3-cyanopyridine scaffold, a related structure, is a crucial component in the design of new anticancer drugs[3]. The structural similarities suggest that this compound could serve as a valuable building block in the synthesis of novel oncology drug candidates.

Safety and Handling

While specific safety data for this compound is not available, precautions should be based on the data for structurally similar compounds, such as its carboxylic acid precursor and other brominated pyridines.

-

Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled[1].

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its structural features suggest a wide range of potential biological activities. Researchers in the pharmaceutical and life sciences are encouraged to explore the derivatization of this scaffold to develop novel therapeutic agents for various diseases.

References

-